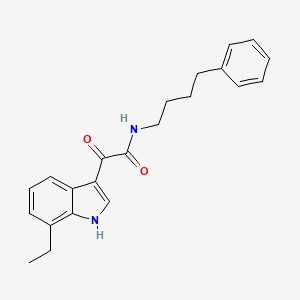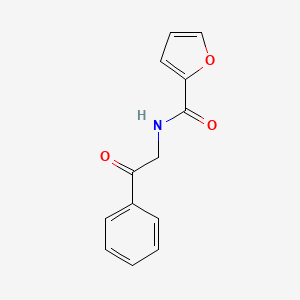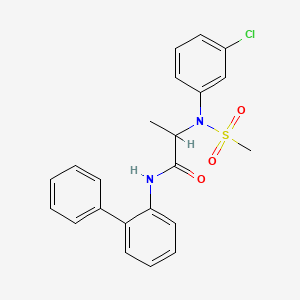![molecular formula C25H23ClN2O2 B12481820 1-(1,3-benzodioxol-5-yl)-N-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}methanamine](/img/structure/B12481820.png)
1-(1,3-benzodioxol-5-yl)-N-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2H-1,3-BENZODIOXOL-5-YLMETHYL)({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINE is a complex organic compound that features a benzodioxole moiety and an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-BENZODIOXOL-5-YLMETHYL)({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole structure can be synthesized through the esterification of 3,4-(methylenedioxy)phenylacetic acid.
Indole Synthesis: The indole structure is synthesized via a palladium-catalyzed C-N cross-coupling reaction.
Final Coupling: The benzodioxole and indole moieties are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can also occur, especially at the benzodioxole ring.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive sites on both the benzodioxole and indole structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, it has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further research in enzyme inhibition.
Medicine
In medicinal chemistry, this compound is being explored for its anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, particularly those targeting cancer and other diseases involving enzyme dysregulation.
Mechanism of Action
The mechanism of action of (2H-1,3-BENZODIOXOL-5-YLMETHYL)({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINE involves its interaction with specific molecular targets. It has been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
(2H-1,3-BENZODIOXOL-5-YLMETHYL)[(2,3-DICHLOROPHENYL)METHYL]AMINE: Similar structure but with different halogenation, affecting its biological activity.
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds also feature a benzodioxole and indole structure but with different substitutions, leading to variations in their anticancer activity.
Uniqueness
The uniqueness of (2H-1,3-BENZODIOXOL-5-YLMETHYL)({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINE lies in its specific combination of benzodioxole and indole moieties, which confer distinct biological activities, particularly in enzyme inhibition and anticancer properties.
Properties
Molecular Formula |
C25H23ClN2O2 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C25H23ClN2O2/c1-17-21(14-27-13-18-10-11-24-25(12-18)30-16-29-24)20-7-3-5-9-23(20)28(17)15-19-6-2-4-8-22(19)26/h2-12,27H,13-16H2,1H3 |
InChI Key |
JCNUZXFHFNGVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CNCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methyl-3-nitrophenyl)piperidine-4-carboxamide](/img/structure/B12481738.png)

![Butyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B12481750.png)


![N-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12481779.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide](/img/structure/B12481781.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B12481792.png)
![5-[5-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)furan-2-yl]-2-hydroxybenzoic acid](/img/structure/B12481797.png)
![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate](/img/structure/B12481803.png)
![6-[(2E)-3-(furan-2-yl)prop-2-enamido]hexanoic acid](/img/structure/B12481804.png)

![4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide](/img/structure/B12481806.png)
